N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
727360-05-6
VCID:
VC0484646
InChI:
InChI=1S/C17H19N3O3S/c18-24(22,23)15-9-7-14(8-10-15)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21)(H2,18,22,23)
SMILES:
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula:
C17H19N3O3S
Molecular Weight:
345.4g/mol
N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
CAS No.: 727360-05-6
Main Products
VCID: VC0484646
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4g/mol
CAS No. | 727360-05-6 |
---|---|
Product Name | N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
Molecular Formula | C17H19N3O3S |
Molecular Weight | 345.4g/mol |
IUPAC Name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Standard InChI | InChI=1S/C17H19N3O3S/c18-24(22,23)15-9-7-14(8-10-15)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21)(H2,18,22,23) |
Standard InChIKey | YSRIFDOVUXMIOT-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Solubility | 19.1 [ug/mL] |
PubChem Compound | 2817019 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume